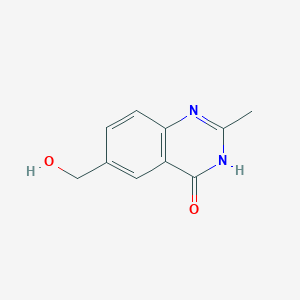
6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a closely related compound, has shown significance in the treatment of colon and rectal cancers. A synthetic route was designed based on literature to optimize the production method for this compound, which serves as an important intermediate in cancer treatments (He Zheng-you, 2010).
Tumor-Vascular Disrupting Agents
Compounds related to 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown potential as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, displaying high antiproliferative activity and inducing apoptosis in cancer cells (Mu-Tian Cui et al., 2017).
Apoptosis Induction and Blood Brain Barrier Penetration
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, another related compound, has demonstrated potent apoptosis induction and effective blood-brain barrier penetration, making it a potential candidate for anticancer treatments (N. Sirisoma et al., 2009).
Antimicrobial Applications
6,8-Dibromo-2-methylquinazolin-4-one, a derivative, has shown effectiveness in antimicrobial applications. New isoxazole derivatives incorporating this moiety have been synthesized and displayed notable antibacterial and antifungal activity (Komal R Savaliya, 2022).
Anti-inflammatory and Antimicrobial Properties
Certain 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting TNF-α and IL-6, along with antimicrobial activity against pathogenic bacteria and fungi (Ashish P. Keche & V. M. Kamble, 2014).
Tubulin-Polymerization Inhibition
4-(N-Cycloamino)phenylquinazolines derived from 6-methoxy-1,2,3,4-tetrahydroquinoline have been evaluated as tubulin-polymerization inhibitors. These compounds exhibited significant cytotoxic activity and disrupted microtubule formation, indicating potential in cancer therapy (Xiao-Feng Wang et al., 2014).
Biological Activity of Schiff Bases
The Schiff bases derived from 2-methyl-3-aminoquinazolin-4(3H)-ones have shown significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been studied for their potential therapeutic applications in these areas (S. Sahu et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to target 5-lipoxygenase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and allergic reactions .
Mode of Action
It can be inferred from related compounds that it may inhibit its target enzyme, potentially disrupting the associated biochemical pathways
Biochemical Pathways
If it indeed targets 5-lipoxygenase as suggested, it could impact the leukotriene biosynthesis pathway . This would subsequently affect various physiological and pathological processes, including inflammation and allergic reactions.
Result of Action
If it inhibits 5-lipoxygenase, it could potentially reduce the production of leukotrienes, thereby modulating inflammation and allergic responses . .
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWOZRMUDBBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


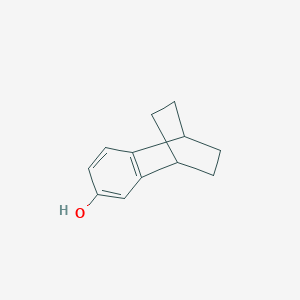
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
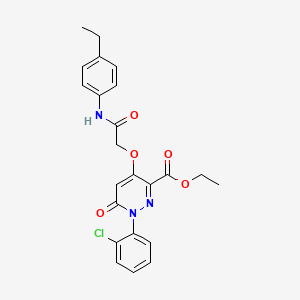
![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

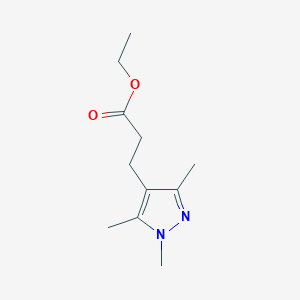

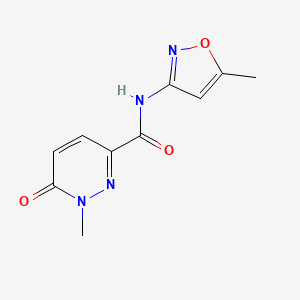
![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)
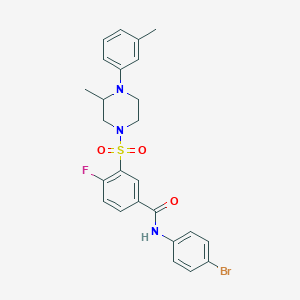
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)